![molecular formula C10H12O3 B2443916 2-[3-(Methoxymethyl)phenyl]acetic acid CAS No. 256382-37-3](/img/structure/B2443916.png)
2-[3-(Methoxymethyl)phenyl]acetic acid
Übersicht
Beschreibung
“2-[3-(Methoxymethyl)phenyl]acetic acid” is a chemical compound with the CAS Number: 256382-37-3 . It has a molecular weight of 180.2 . The IUPAC name for this compound is [3-(methoxymethyl)phenyl]acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12O3/c1-13-7-9-4-2-3-8(5-9)6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
One notable application of 2-[3-(Methoxymethyl)phenyl]acetic acid is in the synthesis of novel compounds. For instance, the synthesis of novel indole-benzimidazole derivatives involves the preparation of indole carboxylic acids, including derivatives of 2-methylindole-3-acetic acid, which are then condensed with substituted o-phenylenediamines to yield indole-benzimidazoles (Wang et al., 2016). This process illustrates the compound's role as a precursor in creating complex organic molecules with potential biological activities.
Antimicrobial Activity
Derivatives of this compound have also been explored for their antimicrobial properties. A study synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrating significant antimicrobial activities against several strains of microbes. This suggests the compound's derivatives could serve as templates for developing new antimicrobial agents (Noolvi et al., 2016).
Chiral Auxiliary and Derivatization
The compound and its related derivatives have applications as chiral auxiliary compounds. Research indicates that derivatives like 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid can be used as chiral derivatizing agents for amines and alcohols, facilitating the separation of diastereomeric mixtures, which is crucial in producing enantiomerically pure substances (Majewska, 2019).
Antioxidant Activity
The antioxidant properties of derivatives like (3-hydroxy-4-methoxy phenyl) acetic acid, synthesized from isovanillin, highlight another important application. This derivative has shown potential in scavenging free radicals, suggesting its utility in developing antioxidant therapies or as an ingredient in antioxidant-rich formulations (Ren, 2004).
Chemical Synthesis and Material Science
The compound's derivatives have been used in the synthesis of phenylacetic acid derivatives and natural product analogs, illustrating its versatility in organic synthesis and potential applications in developing new materials or bioactive molecules (Varma et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[3-(methoxymethyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-7-9-4-2-3-8(5-9)6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAGPNRMUXCPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC(=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
256382-37-3 | |
| Record name | 2-[3-(methoxymethyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


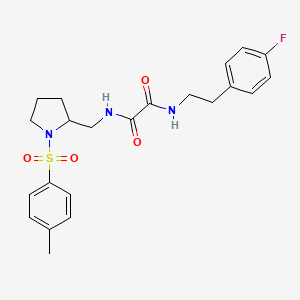
![N-(4-fluorobenzyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2443834.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2443835.png)
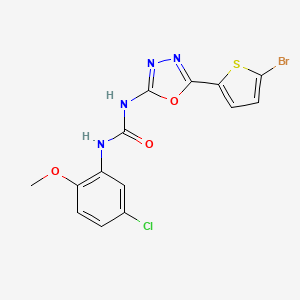
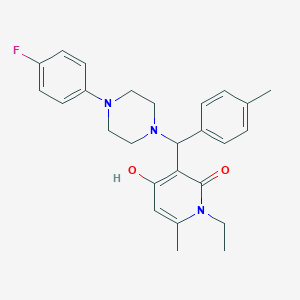
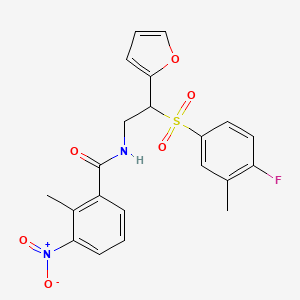
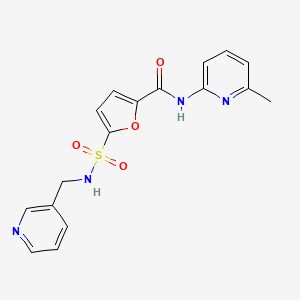
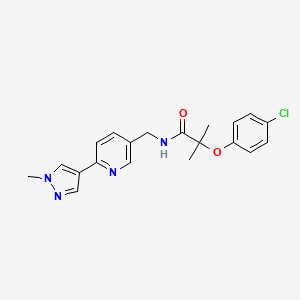
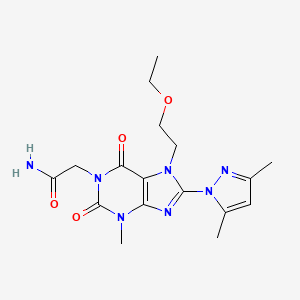

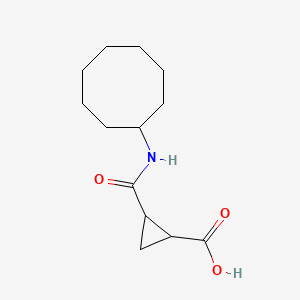
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2443850.png)
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2443852.png)
